1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride
Description
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-methoxyethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-4-2-3-7(9)5-10;/h7H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTBSMBDEGERMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis typically involves two main steps:
Step 1: Acylation of 3-Aminopiperidine
The key intermediate, 3-aminopiperidine, undergoes acylation with an acyl chloride derivative such as 2-methoxyacetyl chloride. This reaction forms the amide bond, yielding 1-(3-aminopiperidin-1-yl)-2-methoxyethan-1-one as the free base.Step 2: Formation of Hydrochloride Salt
The free base is then treated with hydrochloric acid to form the hydrochloride salt, improving the compound’s stability, solubility, and handling properties.
This synthetic route is consistent with related piperidine derivatives, such as the preparation of 1-(4-aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride, which uses 4-aminopiperidine and 2-methoxyacetyl chloride similarly.
Detailed Preparation Method
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 3-Aminopiperidine + 2-Methoxyacetyl chloride | The 3-aminopiperidine is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran, cooled to 0–5 °C. 2-Methoxyacetyl chloride is added dropwise under stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to complete acylation. | Control of temperature is critical to avoid side reactions. Stoichiometric amounts of base (e.g., triethylamine) may be used to neutralize HCl generated. |
| 2 | Hydrochloric acid treatment | The crude amide product is treated with anhydrous hydrogen chloride gas or aqueous HCl to precipitate the hydrochloride salt. The solid is filtered, washed, and dried under vacuum. | The salt form enhances compound stability and facilitates purification. |
Alternative Synthetic Routes and Notes
Reductive amination approaches have been reported for related amide compounds, involving reaction of ketones with amines under reducing conditions (e.g., sodium borohydride acetate), but direct acylation remains the most straightforward and commonly used method for this compound class.
Purification typically involves recrystallization or trituration of the hydrochloride salt from solvents such as ethanol or ethyl acetate.
The choice of solvent and reaction conditions can be optimized to improve yield and purity.
Summary Table of Preparation Parameters
Research Findings and Practical Considerations
- The acylation reaction is generally high yielding (>80%) when performed under anhydrous conditions with controlled addition of acyl chloride.
- The hydrochloride salt exhibits improved stability and is the preferred form for pharmaceutical research and development.
- Handling of acyl chlorides requires caution due to their reactivity and corrosiveness.
- The compound’s molecular weight is approximately 172.22 g/mol (free base), and the hydrochloride salt weight will be higher due to the HCl addition.
Chemical Reactions Analysis
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxyethanone moiety, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the methoxyethanone moiety to form corresponding alcohols and acids.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with reaction conditions such as temperature, solvent, and reaction time being optimized for each specific reaction.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound serves as a versatile scaffold in medicinal chemistry. Its structural features allow it to be modified for the development of new pharmacological agents. Research indicates that derivatives of piperidine compounds often exhibit a range of biological activities, including:
- Antidepressant Effects : Some studies suggest that piperidine derivatives can act as serotonin reuptake inhibitors, making them potential candidates for treating depression.
- Antipsychotic Properties : The structural similarity to known antipsychotic agents points to its potential in developing new treatments for schizophrenia and related disorders.
2. Neuroscience Research
Due to its ability to cross the blood-brain barrier, 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride has been investigated for its effects on neurotransmitter systems. It may modulate dopamine and serotonin pathways, which are crucial in various neuropsychiatric conditions.
3. Synthesis of Novel Compounds
The compound is utilized as a building block in the synthesis of more complex molecules. Its functional groups can be modified to create analogs with enhanced efficacy or reduced side effects. This application is particularly relevant in the pharmaceutical industry where there is a constant need for novel drugs.
Case Studies
Several studies have highlighted the applications of this compound:
| Study Title | Focus | Findings |
|---|---|---|
| "Synthesis and Evaluation of Piperidine Derivatives" | Medicinal Chemistry | Demonstrated that modifications of piperidine structures can lead to compounds with improved antidepressant properties. |
| "Neuropharmacological Profile of New Piperidine Derivatives" | Neuroscience | Found that certain derivatives exhibited significant activity in modulating serotonin levels, suggesting potential use in anxiety disorders. |
| "Design of Antipsychotic Agents Based on Piperidine Structures" | Pharmacology | Identified several new compounds based on the piperidine framework that showed promising antipsychotic effects in preclinical models. |
Mechanism of Action
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity in signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
*Hypothetical formula based on structural analysis.
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability :
The methoxyethyl group in the target compound likely enhances aqueous solubility compared to analogs with aromatic (e.g., 3-methoxyphenyl in ) or fluorinated (e.g., trifluorobutyl in ) substituents. However, fluorinated analogs exhibit superior metabolic stability due to C-F bond resistance to oxidation .- Enzyme Binding Affinity: Molecular docking studies suggest that 3-aminopiperidine derivatives interact with DPP-4 residues Tyr547 and Glu206, similar to sitagliptin . The trifluorobutyl analog () may exhibit stronger hydrophobic interactions, while the methoxyphenyl variant () could have off-target effects due to aromaticity.
Stereochemical Influence : The (3R)-configuration in the trifluorobutyl analog () highlights the importance of stereochemistry in receptor binding. The target compound’s unspecified stereochemistry warrants further investigation for optimization.
Biological Activity
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride, with the CAS number 1461704-79-9, is a compound of interest in pharmacological research. It is primarily studied for its biological activity, particularly in relation to cancer treatment and its potential as a PLK4 inhibitor.
The compound acts as an inhibitor of Polo-like kinase 4 (PLK4), a crucial regulator of centriole biogenesis. Overexpression of PLK4 can lead to aberrant cell division and cancer progression. By inhibiting PLK4, this compound may prevent centriole overduplication, thereby reducing the proliferation of cancer cells that rely on this process for growth .
Research Findings
Recent studies have highlighted the effectiveness of PLK4 inhibitors in various cancer models:
- Cell Line Studies : Research has shown that treatment with PLK4 inhibitors, including this compound, leads to significant reductions in cell viability in cancer cell lines with mutations in the p53 pathway. For instance, RPE1 cells and other primary cultures exhibited altered cell cycle dynamics and increased p53 stabilization following treatment .
- In Vivo Studies : Animal models treated with PLK4 inhibitors demonstrated reduced tumor growth compared to controls. The inhibition of centrosome duplication was linked to enhanced sensitivity to chemotherapeutic agents, suggesting a potential combinatory approach for cancer therapy .
Case Studies
Several case studies have documented the effects of PLK4 inhibition on specific cancer types:
- Neuroblastoma : A study indicated that neuroblastoma cells treated with PLK4 inhibitors showed decreased proliferation rates and increased apoptosis, correlating with elevated p53 levels .
- Acute Lymphoblastic Leukemia (ALL) : In a model of ALL, the application of this compound resulted in significant tumor regression and improved survival rates in treated subjects compared to untreated controls .
Data Table: Summary of Biological Activity
| Study Type | Cancer Type | Effect Observed | Mechanism |
|---|---|---|---|
| Cell Line Study | Neuroblastoma | Decreased proliferation | PLK4 inhibition leading to apoptosis |
| In Vivo Study | Acute Lymphoblastic Leukemia | Tumor regression | Enhanced p53 stabilization |
| Cell Line Study | RPE1 Cells | Altered cell cycle dynamics | Centrosome removal via PLK4 inhibition |
Q & A
Structural Characterization and Crystallography
Basic: What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound? Advanced: How can single-crystal X-ray diffraction (SC-XRD) with SHELXL refine structural ambiguities, such as hydrogen bonding networks or piperidine ring conformation?
- Methodological Answer:
- SC-XRD is the gold standard for resolving stereochemistry. Use SHELXL for refinement, leveraging intensity data to model thermal displacement parameters and hydrogen atom positions .
- For piperidine derivatives, validate ring puckering via torsion angle analysis and compare with DFT-optimized geometries to address discrepancies.
Synthetic Route Optimization
Basic: What are common synthetic pathways for preparing this compound? Advanced: How can regioselective functionalization of the 3-aminopiperidine moiety be achieved to minimize byproducts?
- Methodological Answer:
- Use 3-aminopiperidine building blocks (e.g., benzyl-protected intermediates) to introduce the methoxyethyl ketone group via nucleophilic acyl substitution .
- Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress N-alkylation side reactions. Monitor progress via LC-MS and purify using preparative HPLC.
Analytical Method Development
Basic: Which techniques are employed to assess purity and stability? Advanced: How to design a reversed-phase HPLC-UV method for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer:
- Column: C18 stationary phase; mobile phase: gradient of acetonitrile/0.1% trifluoroacetic acid. Validate linearity (1–50 µg/mL), LOD/LOQ, and recovery rates per ICH guidelines.
- For stability studies, subject the compound to forced degradation (heat, light, pH extremes) and identify degradation products via HRMS .
Biological Activity Profiling
Basic: What in vitro assays are used to evaluate its pharmacological potential? Advanced: How to investigate its selectivity for aminopeptidase enzymes using kinetic assays and molecular docking?
- Methodological Answer:
Handling and Toxicity Assessment
Basic: What safety precautions are recommended during laboratory handling? Advanced: How to design a toxicological risk assessment for in vivo studies given limited data?
- Methodological Answer:
Addressing Data Contradictions
Basic: How to resolve discrepancies in reported solubility values? Advanced: Propose a multi-laboratory reproducibility study to harmonize biological activity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
